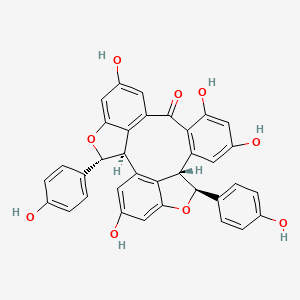

Hopeachinol B

Description

Contextualization of Hopeachinol B within the Stilbenoid Class of Natural Products

This compound is classified as a stilbenoid, a family of natural compounds characterized by a C6-C2-C6 carbon skeleton derived from stilbene (B7821643). wikipedia.org These compounds are a prominent subgroup of phenylpropanoids, sharing a common biosynthetic origin with chalcones. wikipedia.org Stilbenoids are predominantly produced by plants, where they often function as defense compounds or phytoalexins. wikipedia.orgnih.gov

The structural diversity within the stilbenoid class is vast, ranging from simple monomers to complex oligomers. researchgate.net this compound is an oligomeric stilbenoid, specifically a resveratrol (B1683913) derivative. acs.orgnih.gov Oligostilbenoids, like this compound, are formed through the oxidative coupling of two or more resveratrol units. acs.orgresearchgate.net This process leads to an array of intricate molecular architectures, including dihydrobenzofuran and indane moieties, which are of significant interest in natural product chemistry. nih.govacs.org The classification of this compound is detailed in the table below.

| Taxonomic Classification of this compound | |

| Kingdom | Plantae |

| Family | Dipterocarpaceae |

| Genus | Hopea |

| Species | Hopea chinensis, Hopea dryobalanoides |

| Compound Class | Phenylpropanoids |

| Sub-class | Stilbenoids |

| Specific Group | Oligomeric Resveratrol Derivatives (Oligostilbenoids) |

Significance of Oligomeric Resveratrol Derivatives in Contemporary Natural Product Chemistry

The field of natural product chemistry has seen a surge of interest in oligomeric resveratrol derivatives, also known as resveratrol oligomers or oligostilbenoids. nih.govmdpi.com This heightened attention is largely due to their remarkable chemical diversity and significant biological activities. nih.govmdpi.com Resveratrol, a simple stilbenoid found in grapes and other plants, has been widely studied for its potential health benefits, which has, in turn, spurred research into its more complex derivatives. nih.govacs.org

Resveratrol oligomers are polyphenolic secondary metabolites composed of two to eight resveratrol units. nih.govacs.org To date, over 300 distinct resveratrol oligomers have been isolated and characterized from various plant families, including Dipterocarpaceae, Vitaceae, and Gnetaceae. nih.govacs.orgmdpi.com The structural complexity of these molecules, arising from different polymerization patterns and stereochemistry, presents a significant challenge and opportunity for synthetic and medicinal chemists. mdpi.com These compounds are often seen as promising sources for new therapeutic agents, particularly as antioxidants. nih.govmdpi.com The intricate and unique skeletons of oligomeric stilbenes make them a prime source of lead compounds for drug discovery. researchgate.net

Historical Perspectives on this compound Discovery and Initial Academic Inquiry

The discovery of this compound is part of a broader and ongoing investigation into the chemical constituents of the Dipterocarpaceae family, which is a rich source of resveratrol oligomers. acs.orgnih.gov The first resveratrol oligomer ever characterized, hopeaphenol, was isolated from members of this family, specifically Hopea odorata and Balanocarpus heimii, in the mid-20th century. acs.org

This compound itself was first characterized as a novel resveratrol aneuploid, alongside Hopeachinol A, from an ethanol (B145695) extract of the stem barks of Hopea chinensis. nih.gov Its structure was determined through comprehensive spectroscopic analysis. nih.gov Further research has shed light on its biogenesis, suggesting it is formed via the oxidative cleavage of another resveratrol trimer, caraphenol A. acs.orgnih.gov This biosynthetic relationship highlights the complex chemical transformations that resveratrol oligomers undergo within plants. The isolation of this compound has also been reported from the tree barks of Hopea dryobalanoides, indicating its presence in multiple species within the Hopea genus. researchgate.netresearchgate.net These initial findings have established this compound as a significant molecule for studying the biosynthetic pathways and chemical diversity of stilbenoids in the Dipterocarpaceae family.

Structure

3D Structure

Properties

Molecular Formula |

C35H24O9 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

(2R,3R,17S,18S)-7,12,14,22-tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one |

InChI |

InChI=1S/C35H24O9/c36-17-5-1-15(2-6-17)34-31-22-9-19(38)12-25(41)28(22)33(42)24-11-21(40)14-27-30(24)32(23-10-20(39)13-26(43-34)29(23)31)35(44-27)16-3-7-18(37)8-4-16/h1-14,31-32,34-41H/t31-,32+,34+,35-/m0/s1 |

InChI Key |

OZWFDBXWNRQTDC-LSHZFYPFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |

Origin of Product |

United States |

Isolation and Advanced Spectroscopic Characterization Methodologies for Hopeachinol B

Advanced Spectroscopic Techniques for Definitive Structural Elucidation of Hopeachinol B

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Exploration of Isotopomeric Asymmetry in NMR for Complex Polycyclic Scaffolds

For a complex molecule like this compound, which possesses multiple chiral centers and a rigid polycyclic structure, NMR spectroscopy is a cornerstone for structural analysis. Standard one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are fundamental in establishing the carbon skeleton and the proton connectivity.

In the context of complex scaffolds, advanced NMR techniques can differentiate between diastereomers. By analyzing the spectra of a molecule in a chiral environment, it may be possible to distinguish between two enantiomers. The interpretation of such spectra involves understanding concepts like enantiotopic, homotopic, heterotopic, and diastereotopic protons to predict the expected spectral patterns. stackexchange.com

Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is a sensitive technique that provides highly accurate mass measurements. This accuracy is crucial for determining the elemental formula of a molecule like this compound. The electrospray ionization (ESI) process gently transfers ions from solution to the gas phase, minimizing fragmentation and typically yielding a prominent molecular ion peak, such as [M+H]⁺ or [M-H]⁻. The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio with high resolution, allowing for the differentiation of molecules with very similar masses. nih.govresearchgate.netnih.gov

The fragmentation patterns observed in HR-ESI-TOF-MS/MS experiments, where a specific ion is selected and fragmented, provide valuable information about the molecule's substructures. nih.gov By analyzing the masses of the fragment ions, researchers can piece together the connectivity of the molecule, confirming the structure deduced from NMR data.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QToF-MS) combines the high separation power of UPLC with the high-resolution and accurate mass measurement capabilities of a QToF mass spectrometer. jmb.or.krnih.govnih.govmdpi.com This technique is particularly useful for analyzing complex mixtures and for the detailed characterization of purified compounds. jmb.or.krnih.govnih.gov

In a typical UPLC/QToF-MS setup, the sample is first separated by the UPLC system. The eluent is then introduced into the QToF mass spectrometer, which consists of a quadrupole mass filter followed by a TOF mass analyzer. nih.govchromatographyonline.comtofwerk.com The quadrupole can be operated in different modes: it can either scan across a mass range or be set to select a specific ion for fragmentation in the collision cell before the fragments are analyzed by the TOF detector. nih.gov This MS/MS capability is essential for structural elucidation. jmb.or.kr

| UPLC/QToF-MS Operational Parameters | Typical Values |

| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 35°C |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive |

| Desolvation Gas | N₂ |

| Desolvation Temperature | 350°C |

| Source Temperature | 100°C |

| Capillary Voltage | 2700 V |

| Cone Voltage | 27 V |

| Data Acquisition Range | 200–1500 Da |

This table presents typical parameters for UPLC/QToF-MS analysis, which can be adapted for the specific analysis of compounds like this compound. jmb.or.kr

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is a critical step in its complete structural characterization. wikipedia.org Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are powerful tools for this purpose. nih.govnih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a widely used method for determining the absolute configuration of chiral molecules that possess chromophores. nih.gov The process involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known configuration. nih.govrsc.org

The theoretical calculation of an ECD spectrum typically involves several steps:

Conformational Analysis: A thorough search for all possible stable conformers of the molecule is performed using computational methods like molecular mechanics or density functional theory (DFT). nih.gov

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory. nih.gov

TDDFT Calculations: Time-dependent density functional theory (TDDFT) is used to calculate the excitation energies and rotational strengths for each conformer. nih.govnih.gov

Spectral Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted Boltzmann populations to generate the final theoretical ECD spectrum. encyclopedia.pub

If the calculated spectrum matches the experimental spectrum, the assumed absolute configuration is confirmed. If they are mirror images, the opposite enantiomer is the correct one. nih.govencyclopedia.pub

Ancillary Spectroscopic Methods in Structural Analysis (e.g., Infrared, Ultraviolet-Visible Spectroscopy)

While NMR and MS provide the core structural information, other spectroscopic techniques offer complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.orgpressbooks.pubwiley.commasterorganicchemistry.comkhanacademy.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. For this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups and aromatic rings, which are characteristic features of polyphenolic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. nist.govmsu.eduuobabylon.edu.iqyoutube.comnih.gov The wavelength of maximum absorption (λmax) can give clues about the extent of conjugation within the molecule.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C aromatic) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation systems |

Biosynthetic Pathways and Mechanistic Investigations of Hopeachinol B

Overview of Resveratrol (B1683913) Oligomer Biosynthesis

Stilbenoids, including resveratrol and its derivatives, are a class of natural phenolic compounds produced by plants, often in response to stress, infection, or injury. researchgate.net The biosynthesis of these compounds originates from the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism that also yields flavonoids, lignins, and coumarins. nih.gov The process begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. nih.gov

The key enzymatic step that commits precursors to the stilbene (B7821643) backbone is catalyzed by stilbene synthase (STS). scirp.org This enzyme facilitates a condensation reaction, combining three molecules of malonyl-CoA with one molecule of a cinnamoyl-CoA derivative (such as p-coumaroyl-CoA) to form the basic C6-C2-C6 stilbene structure of resveratrol. nih.govmdpi.com Once the monomeric stilbene unit, resveratrol, is formed, it can undergo a variety of modifications, including glycosylation, methylation, prenylation, and, most relevant to Hopeachinol B, oligomerization. mdpi.com

Resveratrol oligomers are complex structures formed by the polymerization of two to eight resveratrol units. researchgate.net The formation of these higher-order compounds is a crucial aspect of the chemical defense system in certain plant families, such as Dipterocarpaceae, where this compound is found. nih.govacs.org The structural diversity of these oligomers arises from the various ways the resveratrol monomers can be linked together, a process largely driven by oxidative coupling reactions. researchgate.netacs.org

| Key Pathway/Process | Description | Starting Material | Key Enzyme(s) |

| Phenylpropanoid Pathway | A major plant secondary metabolism pathway that produces a variety of phenolic compounds. | L-phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) |

| Stilbene Biosynthesis | The specific branch leading to the formation of the stilbene backbone. | p-coumaroyl-CoA, Malonyl-CoA | Stilbene synthase (STS) |

| Oligomerization | The process of linking monomeric resveratrol units to form dimers, trimers, tetramers, etc. | Resveratrol | Oxidases (e.g., Peroxidases, Polyphenol oxidases) |

Proposed Biogenetic Relationships Leading to this compound

The biogenesis of complex resveratrol oligomers like this compound is thought to proceed through a series of specific, sequential oxidative reactions from simpler precursors. These pathways are often elucidated by identifying and structurally characterizing co-occurring natural products within the same plant, which represent potential biosynthetic intermediates. nih.gov

The dimerization and subsequent oligomerization of resveratrol are predominantly achieved through oxidative radical coupling. acs.org This process involves the oxidation of the phenolic hydroxyl groups on the resveratrol molecule, typically mediated by enzymes like peroxidases or laccases, to generate phenoxyl radicals. researchgate.net These highly reactive radical intermediates can then couple with each other in various positions, leading to a diverse array of dimeric and oligomeric structures. acs.org

The coupling typically occurs through several regioisomeric modes, with common linkages including 8–8′, 3–8′, and the 8–10′ bond found in ε-viniferin. acs.org The formation of these different linkages is a critical determinant of the final structure of the resulting oligomer. While higher-order oligomers can be formed through further oxidative coupling, intermolecular Friedel–Crafts reactions also play a role in generating their complex carbocyclic cores. nih.govacs.org This mechanism involves the acid-mediated cyclization of intermediates, further diversifying the structural landscape of resveratrol oligomers. acs.org

The proposed biosynthetic pathway to this compound is a compelling example of how a sequence of oxidative transformations can lead to a highly complex natural product. The isolation of specific resveratrol oligomers from plants in the Dipterocarpaceae family provides strong evidence for a unified biogenetic mechanism. nih.govacs.org

The direct precursor to this compound is believed to be a benzofuran (B130515) intermediate, Caraphenol A. nih.gov The proposed sequence is as follows:

Formation of Caraphenol A : This intermediate is formed through earlier oxidative coupling events of resveratrol units.

Conversion to Grandiphenol D : An oxidation and subsequent rearrangement of Caraphenol A leads to the formation of Grandiphenol D. nih.govacs.org

Formation of this compound : Finally, an oxidative cleavage of the olefinic bond within the benzofuran intermediate (derived from Caraphenol A) results in the formation of this compound. nih.govacs.org

The co-isolation of these compounds—Caraphenol A, Grandiphenol D, and this compound—from the same plant sources strongly supports their biogenetic relationship, where they represent sequential steps in a conserved biosynthetic pathway. nih.gov

| Proposed Precursor | Transformation | Product |

| Resveratrol Monomers | Oxidative Coupling | Dimeric Intermediates |

| Benzofuran Intermediate (Caraphenol A) | Oxidation/Rearrangement | Grandiphenol D |

| Benzofuran Intermediate (Caraphenol A) | Oxidative Cleavage | This compound |

Hypothesized Enzymatic Machinery and Genetic Determinants in Stilbenoid Biosynthesis

The biosynthesis of stilbenoids is governed by a suite of specific enzymes whose expression is controlled by a corresponding set of genes. While the initial steps of the pathway are well-understood, the precise enzymatic machinery responsible for the later, more complex oligomerization steps leading to compounds like this compound is less characterized, particularly in the Dipterocarpaceae family. nih.gov

The enzymes involved can be broadly categorized. The first group includes those from the core phenylpropanoid pathway, such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL), followed by the pivotal enzyme Stilbene synthase (STS), which creates the resveratrol backbone. scirp.org STS belongs to the type III polyketide synthase (PKS) superfamily and shares high sequence similarity with Chalcone synthase (CHS), the key enzyme in flavonoid biosynthesis. nih.gov

The second group consists of modification enzymes that act on the resveratrol scaffold. This includes oxidases, such as peroxidases and polyphenol oxidases (laccases), which are hypothesized to be responsible for the oxidative coupling reactions that generate oligomers. scirp.orgmdpi.com Dehydrogenases and other oxidoreductases are also likely involved in the subsequent rearrangement and cleavage reactions, such as the conversion of Caraphenol A to this compound. scirp.orgnih.gov While the general classes of these enzymes are known, the specific isozymes that exhibit the high substrate and regio-specificity required for the synthesis of a particular oligomer in a specific plant species are largely yet to be identified and characterized. nih.gov The genetic determinants for these enzymes are co-regulated, often as part of a plant's defense response to external stimuli. nih.gov

Chemical Synthesis Approaches for Hopeachinol B and Its Analogues

Total Synthesis Strategies for Hopeachinol B

The total synthesis of resveratrol (B1683913) oligomers, including tetramers like this compound, requires precise control over regioselectivity and stereoselectivity. Several research groups have developed de novo strategies to construct these complex molecules.

A common retrosynthetic strategy for complex resveratrol oligomers involves disconnecting the molecule at key linkages to break it down into simpler, more manageable precursors. For a tetrameric structure like this compound, a convergent approach is often favored. This involves the synthesis of dimeric intermediates, which are then coupled to form the final tetrameric core.

One powerful retrosynthetic disconnection is the pinacol (B44631) rearrangement, which can be used to construct the seven-membered ring and the associated quaternary carbon center found in many resveratrol oligomers. nih.gov This approach envisions a diol precursor that, upon rearrangement, yields the complex carbocyclic core of the natural product. nih.gov

Another key retrosynthetic consideration is the formation of the dihydrofuran rings often present in these molecules. These can be disconnected to reveal precursor molecules that can be coupled through oxidative dimerization reactions.

The synthesis of this compound and its analogues has relied on the development and application of several key chemical transformations:

Pinacol Rearrangement: A reagent-driven pinacol rearrangement has been a cornerstone in the total synthesis of related resveratrol dimers, hopeanol (B1258078) and hopeahainol A. nih.govchemistryviews.org This reaction allows for the construction of the complex carbocyclic skeleton from a diol precursor. nih.gov The selectivity of this rearrangement can be controlled by the choice of reagents, including the use of chiral Brønsted acids to induce asymmetry. nih.govchemistryviews.org

Oxidative Coupling: The formation of carbon-carbon bonds between resveratrol units is often achieved through oxidative coupling reactions. These reactions can be mediated by various reagents and are thought to mimic the biosynthetic pathway of these natural products. The challenge lies in controlling the regioselectivity of the coupling to obtain the desired isomer.

Use of Persistent Radicals and Quinone Methide Intermediates: In the synthesis of resveratrol tetramers nepalensinol B and vateriaphenol C, a strategy involving persistent radical and quinone methide intermediates has been successfully employed. nih.gov This approach allows for a stereoconvergent oxidative dimerization of racemic starting materials. nih.gov The spontaneous cleavage and reformation of weak carbon-carbon bonds in these intermediates enables a thermodynamically controlled process that favors the formation of the desired stereoisomer. nih.gov

Cascade Reactions: The efficient construction of the complex polycyclic systems in resveratrol oligomers has been achieved through the use of cascade reactions. These multi-step, one-pot sequences allow for the rapid assembly of molecular complexity from simpler starting materials. h1.co

| Key Transformation | Description | Application in Resveratrol Oligomer Synthesis |

| Pinacol Rearrangement | A reaction of a 1,2-diol with an acid to form a ketone or aldehyde. | Construction of the seven-membered ring and quaternary carbon centers in molecules like hopeanol and hopeahainol A. nih.govchemistryviews.org |

| Oxidative Coupling | A reaction that forms a carbon-carbon bond between two molecules through an oxidative process. | Dimerization and oligomerization of resveratrol units to form the core structure of the oligomers. |

| Persistent Radical Chemistry | The use of stable radical intermediates to control chemical reactions. | Stereoconvergent synthesis of resveratrol tetramers like nepalensinol B and vateriaphenol C. nih.gov |

| Quinone Methide Intermediates | Reactive intermediates that can undergo various cycloaddition and rearrangement reactions. | Invoked in the biogenesis and biomimetic synthesis of resveratrol trimers and tetramers. nih.gov |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single synthetic operation. | Efficient construction of the complex polycyclic frameworks of resveratrol oligomers. h1.co |

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Several methodologies have been developed to control the stereochemical outcome of key reactions:

Chiral Brønsted Acid-Induced Pinacol Rearrangement: The enantioselective synthesis of hopeanol and hopeahainol A was achieved using a chiral phosphoric acid to catalyze the key pinacol rearrangement. nih.govchemistryviews.org This approach allows for the transfer of chirality from the catalyst to the product, resulting in the formation of a single enantiomer. nih.gov

Stereoconvergent Oxidative Dimerization: The synthesis of nepalensinol B and vateriaphenol C utilizes a stereoconvergent process where a racemic mixture of starting materials is converted into a single diastereomer of the product. nih.gov This is made possible by the reversible formation of a weak carbon-carbon bond, which allows for equilibration to the thermodynamically most stable isomer. nih.gov

Semisynthesis of this compound from Natural Precursors

While total synthesis provides a versatile route to this compound, semisynthesis from readily available natural precursors offers a potentially more efficient alternative. Resveratrol, the monomeric building block of this compound, is abundant in nature and can serve as a starting material.

The biomimetic syntheses described in the following section can also be considered semisynthetic approaches when they start from naturally derived resveratrol or its simple oligomers like ε-viniferin.

Biomimetic Synthesis Approaches Reflecting Natural Biogenesis

The biosynthesis of resveratrol oligomers in plants is believed to involve the oxidative coupling of resveratrol units, often catalyzed by peroxidase enzymes. Biomimetic synthesis aims to replicate these natural processes in the laboratory.

The synthesis of nepalensinol B and vateriaphenol C, which proceeds through persistent radical and quinone methide intermediates, is thought to closely mimic the natural biogenesis of these compounds. nih.gov Similarly, the synthetic strategy for hopeanol and hopeahainol A has biogenetic implications, suggesting a plausible pathway for their formation in nature. nih.gov These approaches not only provide access to the natural products but also offer insights into their biosynthetic pathways.

Synthetic Methodologies for Related Resveratrol Oligomers and Structural Analogues

The synthetic strategies developed for this compound and other resveratrol oligomers are also applicable to the synthesis of a wide range of structural analogues. The ability to modify the starting materials and reaction conditions allows for the creation of novel compounds with potentially enhanced or different biological activities.

The modular nature of many of the synthetic routes, particularly those employing a convergent strategy, is well-suited for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, by using different resveratrol derivatives as starting materials, a variety of analogues with different substitution patterns on the aromatic rings can be synthesized.

| Resveratrol Oligomer | Key Synthetic Strategy | Reference |

| Hopeanol | Chiral Brønsted acid-induced pinacol rearrangement | nih.govchemistryviews.org |

| Hopeahainol A | Chiral Brønsted acid-induced pinacol rearrangement | nih.govchemistryviews.org |

| Nepalenisinol B | Stereoconvergent oxidative dimerization via persistent radicals | nih.gov |

| Vateriaphenol C | Stereoconvergent oxidative dimerization via persistent radicals | nih.gov |

Molecular and Cellular Biological Activities of Hopeachinol B

In Vitro Cytotoxicity and Antiproliferative Efficacy

The potential of a compound to selectively inhibit the growth of cancer cells is a primary focus of oncological research. The following sections detail the evaluation of Hopeachinol B in this regard.

Evaluation Against Specific Human Cancer Cell Lines (e.g., HCT116, MDA-MB-21)

Comprehensive searches of available scientific literature did not yield specific data regarding the in vitro cytotoxicity or antiproliferative efficacy of this compound against human colon carcinoma (HCT116) or breast adenocarcinoma (MDA-MB-231) cell lines. Consequently, IC50 values and detailed research findings for this compound on these specific cell lines are not available for presentation.

Assessment Against Murine Leukemia P-388 Cells

Similarly, searches of scientific databases did not provide specific research findings or data on the assessment of this compound's antiproliferative activity against murine leukemia P-388 cells.

Cellular Mechanisms of Action Related to Antiproliferative Effects

While stilbenoids as a class have been investigated for their antiproliferative mechanisms, which often involve the induction of apoptosis and cell cycle arrest, specific studies detailing these cellular mechanisms for this compound were not identified in the conducted literature search. Research into the specific pathways and molecular targets affected by this compound to exert any potential antiproliferative effects is required.

Antiviral Activity Investigations

The exploration of naturally derived compounds for antiviral properties is a significant area of pharmaceutical science. Investigations into the efficacy of this compound and related compounds are outlined below.

Efficacy Against Specific Viral Strains (in vitro, e.g., Coxsackie Virus B3 Type, Respiratory Syncytial Virus)

Based on a thorough review of the available literature, no specific studies detailing the in vitro efficacy of this compound against Coxsackie Virus B3 or Respiratory Syncytial Virus (RSV) were found. Therefore, data on its activity against these particular viral strains cannot be provided.

Cellular Mechanisms of Viral Inhibition (referencing related stilbenoids for contextual insights, e.g., SARS-CoV-2 entry inhibition)

While direct studies on this compound's antiviral mechanisms are limited, research on the closely related stilbenoid (-)-hopeaphenol provides significant contextual insights into the potential antiviral mechanisms of this class of compounds. Studies have identified (-)-hopeaphenol as a potent inhibitor of SARS-CoV-2 entry into host cells. biorxiv.orgscienceopen.comnih.gov

The primary mechanism of this inhibition is the disruption of the interaction between the viral spike receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme II (ACE2) receptor. asm.orgnews-medical.netnih.gov This interaction is the critical first step for the virus to gain entry into the cell. By interfering with this binding, (-)-hopeaphenol effectively blocks the virus at the initial stage of infection. scienceopen.comnih.gov

In a high-throughput screening assay, (-)-hopeaphenol was shown to disrupt the RBD/ACE2 binding with a 50% inhibitory concentration (IC50) of 0.11 μM. nih.govasm.org Further experiments using a pseudovirus expressing the SARS-CoV-2 spike protein confirmed that (-)-hopeaphenol could inhibit viral entry into ACE2-expressing cells. scienceopen.comnih.gov The compound was also effective against infectious SARS-CoV-2 replication in vitro, with 50% effective concentrations (EC50s) ranging from 10.2 to 23.4 μM, without showing cytotoxicity at these concentrations. scienceopen.comnih.govasm.org

Notably, this inhibitory action was found to be effective not only against the early USA-WA1/2020 variant of SARS-CoV-2 but also against emerging variants of concern, including B.1.1.7 (Alpha) and B.1.351 (Beta). scienceopen.comnih.gov This suggests that the binding site for (-)-hopeaphenol on the spike protein or ACE2 receptor is conserved across these variants. This mechanism of blocking viral entry by inhibiting the spike-ACE2 interaction provides a strong model for how related stilbenoids, potentially including this compound, might exert antiviral effects against enveloped viruses that rely on similar protein-receptor interactions for host cell invasion.

| Compound | Reported Antiviral Activity | Mechanism of Action | IC50 / EC50 |

| (-)-Hopeaphenol | Inhibition of SARS-CoV-2 entry and replication | Disrupts binding of viral spike RBD to host ACE2 receptor | IC50 (RBD/ACE2 Binding): 0.11 μMEC50 (Viral Replication): 10.2 - 23.4 μM |

Enzymatic Modulation and Inhibition Studies

The ability of this compound and related compounds to interact with and modulate the activity of key enzymes is a significant area of research. These interactions can influence a variety of physiological pathways.

Inhibition of Glycosidases (e.g., α-Glucosidase)

Research into the enzymatic inhibitory profile of stilbenoids has revealed significant activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. While direct studies on this compound are limited, compelling evidence comes from the investigation of its isomer, (+)-Hopeaphenol. A study on compounds isolated from Vitis thunbergii var. taiwaniana demonstrated that (+)-Hopeaphenol exhibits inhibitory activity against yeast α-glucosidase with a half-maximal inhibitory concentration (IC50) of 18.30 µM. This finding suggests that the structural scaffold shared by this compound possesses the potential for effective α-glucosidase inhibition.

Table 1: α-Glucosidase Inhibitory Activity of (+)-Hopeaphenol

| Compound | Source | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| (+)-Hopeaphenol | Vitis thunbergii var. taiwaniana | Yeast α-Glucosidase | 18.30 |

Modulation of Protein Tyrosine Phosphatases (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target in metabolic disease research. While specific inhibitory data for this compound against PTP1B has not been extensively reported, the broader class of polyphenolic compounds, including flavonoids and other stilbenoids, has been a major focus of PTP1B inhibitor discovery from natural sources. Numerous studies have identified various natural products that exhibit PTP1B inhibitory activity, with IC50 values often in the micromolar range. The structural characteristics of this compound, being a complex polyphenol, suggest it may interact with PTP1B, but further specific enzymatic assays are required to determine its potency and mode of inhibition.

Investigations into Other Relevant Enzyme Targets

Beyond glycosidases and phosphatases, the enzymatic interactions of stilbenoids extend to enzymes involved in inflammatory processes. Research on prenylated stilbenoids has indicated their potential to inhibit cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are central to the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. The inhibition of COX-1, COX-2, and 5-LOX by various stilbenoids suggests that these compounds can interfere with the arachidonic acid cascade. This broadens the potential biological activities of stilbenoids like this compound to include the modulation of inflammatory pathways through direct enzyme inhibition.

Immunomodulatory Effects (Based on Research on Related Stilbenoids)

Drawing from the broader family of stilbenoids, it is evident that these compounds can exert significant effects on the immune system, particularly through the modulation of critical signaling pathways.

Modulation of Innate Immune Signaling Pathways (e.g., NF-κB, IFN-β/CXCL10 axis)

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the innate immune response, regulating the expression of numerous pro-inflammatory genes. Multiple studies have demonstrated that stilbenoid compounds can effectively inhibit NF-κB-mediated inflammatory responses. This modulation is a key mechanism behind the observed anti-inflammatory properties of this class of molecules. Stilbenoids have been shown to interfere with the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and other mediators.

The Interferon-beta (IFN-β) signaling pathway, leading to the production of chemokines like CXCL10, is another critical component of the innate immune response, particularly in antiviral defense. While direct evidence linking this compound to this specific axis is not yet established, the known immunomodulatory activities of related stilbenoids suggest a potential for interaction. IFN-β signaling is integral to activating and modulating the response of both innate and adaptive immune cells. Chemokines such as CXCL10, induced by IFN-β, are crucial for controlling the migration and localization of these immune cells. Given the established influence of stilbenoids on other immune signaling pathways like NF-κB, investigating their potential modulation of the IFN-β/CXCL10 axis is a logical next step in understanding their full immunomodulatory scope.

Structure Activity Relationship Sar Studies of Hopeachinol B and Its Analogues

Correlating Specific Structural Features with Observed Biological Potencies

Hopeachinol B is a resveratrol (B1683913) oligomer formed through the oxidative cleavage of caraphenol A. nih.govresearchgate.net Its biological activities are intrinsically linked to its unique and complex architecture. Research has identified several biological targets for this compound, with its potency varying depending on the assay.

Studies have shown that (-)-Hopeachinol B exhibits moderate antiviral activity against coxsackie virus B3 (CVB3) with a reported IC₅₀ value of 19.2 µM. researchgate.net It also demonstrates potent hypoglycemic activity through the inhibition of α-glucosidase, with reported IC₅₀ values in the range of 0.1 to 0.4 µM. researchgate.netresearchgate.net

The SAR of resveratrol oligomers, the class to which this compound belongs, is a subject of ongoing research. The biological activities of these compounds are influenced by the number of resveratrol units, the mode of linkage between them, and the presence and position of functional groups, such as hydroxyls. rsc.orgresearchgate.net For instance, the antioxidant and enzyme-inhibiting properties of stilbenoids are often attributed to the phenolic hydroxyl groups distributed across their structure. The specific arrangement of these groups in this compound likely plays a significant role in its observed α-glucosidase inhibitory and antiviral effects.

Table 1: Reported Biological Activities of this compound

Impact of Stereochemical Variations on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in pharmacology, as biological systems like enzymes and receptors are chiral. nih.govmhmedical.com Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govwikipedia.org

This compound is a chiral molecule. The natural form has been identified as (-)-hopeachinol B, and its absolute configuration has been determined. researchgate.netresearchgate.net The specific spatial orientation of its constituent resveratrol units and the chiral centers formed at their junctions are paramount to its interaction with biological targets. ijpsjournal.com One enantiomer of a drug may fit perfectly into its receptor binding site to elicit a therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

While comprehensive studies comparing the pharmacological activities of different stereoisomers of this compound are not extensively documented, the principles of stereochemistry in drug action strongly suggest that its biological effects are stereoselective. ijpsjournal.comresearchgate.net For many classes of chiral drugs, including various antivirals and enzyme inhibitors, one enantiomer is often significantly more potent than its mirror image. biomedgrid.com For example, within the broader class of resveratrol oligomers, stereochemistry is known to influence cytotoxicity. mdpi.com Therefore, it is highly probable that the observed antiviral and α-glucosidase inhibitory activities of (-)-Hopeachinol B are unique to its specific stereochemical configuration. Any change in the stereochemistry would likely alter the molecule's three-dimensional shape, affecting its ability to bind effectively to its biological targets and thus modulating its potency. nih.govmhmedical.com

Rational Design Principles for Optimizing this compound Derivatives for Enhanced Biological Function

Rational drug design aims to develop new, more effective compounds based on a thorough understanding of their SAR. researchgate.net For this compound, the goal is to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. This process relies on the information gathered from SAR and stereochemical studies. nih.gov

Key principles for the rational design of this compound derivatives include:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups are likely key pharmacophoric features. Strategies could involve selective methylation, acetylation, or glycosylation to probe their individual importance for activity and to modify properties like solubility and metabolic stability.

Structural Simplification or Elaboration: Synthesizing simplified analogues that retain the core active scaffold could help identify the minimal structural requirements for activity. Conversely, creating more complex derivatives by adding new functional groups at specific positions could enhance binding affinity and specificity for target enzymes or receptors.

Bioisosteric Replacement: Replacing certain functional groups or structural motifs with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. For example, specific aromatic rings within the this compound structure could be substituted with other heterocyclic rings to explore new interactions with the biological target.

By applying these principles, researchers can systematically modify the this compound structure to map out a detailed SAR, leading to the design of optimized analogues with superior therapeutic potential. chemrxiv.org

Table of Mentioned Compounds

Advanced Analytical Methodologies in Hopeachinol B Research

Application of Chromatography-Mass Spectrometry Platforms for Comprehensive Profiling of Hopeachinol B and Related Metabolites

Chromatography-Mass Spectrometry (CMS), particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or its more advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), stands as the cornerstone technique for the analysis of this compound. These platforms offer unparalleled sensitivity and selectivity, making them indispensable for profiling complex mixtures such as plant extracts where this compound co-exists with numerous other structurally similar stilbenoid oligomers.

The chromatographic component (HPLC or UPLC) separates this compound from other compounds based on their physicochemical properties, such as polarity. A reversed-phase C18 column is commonly employed, using a mobile phase gradient typically consisting of water (often acidified with formic or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. This separation is critical because isomers of this compound, such as Hopeaphenol and Vaticanol B, often have identical molecular weights and can only be distinguished by their different retention times and fragmentation patterns.

The mass spectrometer serves as a highly specific detector. Using electrospray ionization (ESI), typically in negative ion mode, this compound is ionized to form a deprotonated molecule [M-H]⁻. For this compound (C₅₆H₄₂O₁₂), this corresponds to a mass-to-charge ratio (m/z) of approximately 905.25. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can determine this mass with high accuracy, confirming the elemental composition.

Further structural information is obtained via tandem mass spectrometry (MS/MS). The [M-H]⁻ precursor ion is isolated and fragmented, producing a characteristic pattern of product ions. These fragments often arise from Retro-Diels-Alder (RDA) reactions or the cleavage of ether linkages within the complex tetrameric structure, providing key diagnostic information to differentiate it from its isomers.

Table 7.1.1: Example LC-MS/MS Data for Identification of this compound and Related Stilbenoids This interactive table displays typical mass spectrometry data used to identify this compound and its isomers in a plant extract.

| Compound Name | Retention Time (Rt) (min) | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) | Putative Fragmentation Pathway |

| This compound | 15.8 | 905.25 | 677, 451, 227 | RDA fragmentation, loss of resveratrol (B1683913) units |

| Hopeaphenol | 14.2 | 905.25 | 677, 451, 225 | RDA fragmentation, different fragment ratios |

| Vaticanol B | 16.5 | 905.25 | 799, 677, 451 | Cleavage of specific inter-unit bonds |

| Resveratrol | 9.5 | 227.07 | 185, 143 | Loss of C₂H₂O, loss of CO₂ |

Integration of Multi-Spectroscopic Techniques for Holistic Chemical Analysis

While LC-MS is powerful for detection and tentative identification, the unambiguous structural elucidation of a complex molecule like this compound requires the integration of multiple spectroscopic techniques. This holistic approach provides complementary information that, when combined, confirms the precise atomic connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for determining the complete structure of organic molecules in solution.

¹H NMR provides information on the number, environment, and connectivity of proton atoms. The aromatic and olefinic protons of the stilbenoid units in this compound appear in specific regions of the spectrum, and their coupling patterns help establish the substitution on the aromatic rings.

¹³C NMR reveals the carbon skeleton of the molecule, identifying the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

2D NMR techniques (COSY, HSQC, HMBC) are essential for piecing together the complex structure. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments establish long-range correlations between protons and carbons, which is critical for confirming the linkages between the four resveratrol monomer units that form the this compound core.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. The UV spectrum of this compound is characteristic of its stilbenoid nature, showing strong absorption maxima (λmax) related to the extensive system of conjugated π-electrons in its aromatic rings and double bonds.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups (a broad band around 3300-3400 cm⁻¹) and aromatic C=C bond stretching (around 1600-1500 cm⁻¹).

Circular Dichroism (CD) Spectroscopy: this compound is a chiral molecule, meaning it has non-superimposable mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is crucial for determining the absolute configuration (the precise 3D arrangement of atoms) at the molecule's stereocenters.

Table 7.2.1: Summary of Spectroscopic Data for Structural Elucidation of this compound This interactive table consolidates key spectroscopic data points used to confirm the identity and structure of this compound.

| Spectroscopic Technique | Observed Data / Key Features | Information Provided |

| ¹H NMR (in acetone-d₆) | δ 6.0-7.5 ppm (aromatic/olefinic protons) | Confirms proton environment and connectivity |

| ¹³C NMR (in acetone-d₆) | δ 95-160 ppm (aromatic/olefinic carbons) | Defines the carbon framework |

| UV-Vis (in MeOH) | λmax at ~220 nm and ~310 nm | Indicates the presence of a conjugated stilbenoid chromophore |

| IR (KBr pellet) | νmax at ~3350 cm⁻¹ (O-H), ~1610 cm⁻¹ (C=C) | Identifies key functional groups (hydroxyl, aromatic rings) |

| HRMS (ESI⁻) | [M-H]⁻ at m/z 905.2530 (calc. 905.2551 for C₅₆H₄₁O₁₂) | Confirms elemental formula with high accuracy |

Quantitative Analysis Methodologies for this compound in Complex Biological or Environmental Matrices

Quantifying the exact amount of this compound in complex samples, such as plant tissues or biological fluids from preclinical studies, presents a significant analytical challenge. This requires methods that are not only sensitive but also highly selective, accurate, and reproducible.

The "gold standard" for the quantification of this compound is UPLC-MS/MS . This method leverages the separation power of UPLC and the specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. In an MRM experiment, the mass spectrometer is programmed to monitor a specific, highly selective transition from the precursor ion of this compound (e.g., m/z 905.25) to a characteristic product ion (e.g., m/z 677). Simultaneously, a similar transition is monitored for a stable isotope-labeled internal standard. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations, precise quantification can be achieved even at very low levels (picogram to nanogram per milliliter). This selectivity is vital for minimizing interference from the complex matrix of the sample, such as plasma proteins or other plant metabolites.

Another widely used technique is HPLC with Diode-Array Detection (HPLC-DAD) . While generally less sensitive than MS/MS, this method is robust and cost-effective. Quantification is performed by measuring the absorbance of this compound at one of its UV absorption maxima (e.g., 310 nm) as it elutes from the HPLC column. The peak area is then compared to a calibration curve constructed from standards of known concentration. The purity of the chromatographic peak can be assessed using the diode-array detector, which acquires a full UV spectrum across the peak, helping to ensure that no co-eluting impurities are interfering with the measurement.

The development and validation of these quantitative methods are performed according to stringent international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the data.

Table 7.3.1: Comparison of Validated Quantitative Methods for this compound This interactive table outlines typical performance characteristics of analytical methods developed for the quantification of this compound.

| Parameter | UPLC-MS/MS Method | HPLC-DAD Method |

| Principle | Mass-based detection (MRM) | UV absorbance-based detection |

| Matrix | Rat Plasma | Hopea hainanensis Extract |

| Linearity Range | 1 - 1000 ng/mL | 0.5 - 100 µg/mL |

| Selectivity | Very High | Moderate to High |

| Sensitivity | Very High | Moderate |

| Limit of Detection (LOD) | ~0.3 ng/mL | ~0.15 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 ng/mL | ~0.5 µg/mL |

| Primary Application | Pharmacokinetic/Bioavailability studies | Quality control of plant materials/extracts |

Future Research Directions and Translational Perspectives in Hopeachinol B Studies

Further Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Clusters

The biosynthesis of resveratrol (B1683913) oligomers, such as Hopeachinol B, is a complex process believed to involve a cascade of oxidative couplings of resveratrol monomer units. While a unified mechanism for the biogenesis of many oxidized Dipterocarpaceous resveratrol oligomers has been proposed, the specific enzymatic machinery remains largely uncharacterized. nih.gov

This compound is thought to be formed through the oxidative cleavage of caraphenol A. researchgate.netresearchgate.net However, the specific enzymes—likely oxidoreductases or peroxidases—that catalyze this precise cleavage are yet to be identified and characterized. The biosynthetic gene clusters (BGCs) encoding for the complete pathway leading to this compound have not been fully elucidated. plos.orgnih.govnih.govunl.edu Future research should prioritize the following:

Genome Mining and Functional Genomics: Employing genome mining strategies on Hopea and other resveratrol oligomer-producing plant species to identify candidate BGCs. frontiersin.orgnih.gov Subsequent functional characterization of the genes within these clusters, through techniques like heterologous expression and gene knockout studies, will be crucial to pinpoint the enzymes responsible for each biosynthetic step.

Enzyme Isolation and Characterization: Isolating and purifying the specific enzymes from plant sources to study their substrate specificity, kinetics, and reaction mechanisms in vitro. This would provide definitive evidence for their role in this compound biosynthesis.

Exploration of Novel and Scalable Synthetic Routes for Efficient Production

The limited natural abundance of this compound necessitates the development of efficient and scalable synthetic routes to enable comprehensive biological evaluation and potential future development. While biomimetic syntheses for other resveratrol oligomers, such as quadrangularin A and pallidol, have been developed, a dedicated and scalable synthesis for this compound is an unmet need. nih.govresearchgate.netumich.edu

Future synthetic strategies should focus on:

Biomimetic Synthesis: Drawing inspiration from the proposed biosynthetic pathway, the development of a biomimetic synthesis could offer an efficient route. This would likely involve the controlled oxidative coupling of resveratrol or its derivatives to form the core structure, followed by a selective oxidative cleavage to yield this compound.

Total Synthesis: Devising a total synthesis from readily available starting materials would provide an alternative and potentially more scalable approach. This would require the development of novel synthetic methodologies to construct the complex polycyclic and stereochemically rich structure of this compound.

Identification of Specific Molecular Targets and Detailed Signaling Pathways of this compound

Preliminary studies have hinted at the biological potential of this compound, with reports of moderate anti-coxsackie virus B3 activity and inhibition of α-glucosidase. nih.gov However, a comprehensive understanding of its mechanism of action is lacking. Identifying the specific molecular targets and elucidating the detailed signaling pathways modulated by this compound is a critical next step. Research in this area should include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Once potential targets are identified, detailed studies of downstream signaling pathways are necessary. This would involve analyzing the effect of this compound on key signaling cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are often implicated in the biological activities of natural products. researchgate.netmdpi.comnih.govthermofisher.comnih.gov

Phenotypic Screening: Expanding the scope of biological screening to a wider range of disease models to uncover novel therapeutic applications for this compound.

Application of Computational Chemistry and Molecular Modeling (e.g., Molecular Docking, Dynamics Simulations)

Computational approaches are powerful tools for accelerating drug discovery and understanding molecular interactions at an atomic level. ethz.chscirp.orgwikipedia.org For this compound, these methods can provide valuable insights and guide experimental work. Future computational studies should encompass:

Molecular Docking: Performing molecular docking studies to predict the binding modes of this compound with its potential molecular targets. mdpi.comiosrjournals.orgacademie-sciences.frekb.egnih.gov This can help in prioritizing targets for experimental validation and in understanding the structure-activity relationships.

Molecular Dynamics Simulations: Conducting molecular dynamics simulations to study the conformational dynamics of this compound and its complexes with target proteins. nih.govibpc.frresearchgate.netrsc.orgarxiv.org These simulations can provide insights into the stability of the interactions and the allosteric effects of binding.

QSAR (Quantitative Structure-Activity Relationship) Studies: If a series of this compound analogs with varying activities becomes available, QSAR studies can be performed to develop predictive models for designing new derivatives with enhanced potency and selectivity.

Development of Ultra-Sensitive Analytical Techniques for Trace Level Detection and Characterization of this compound and its Metabolites

To support both biosynthetic studies and pharmacokinetic evaluations, the development of highly sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites is essential. Given the complexity of biological matrices and the likely low concentrations of these compounds, advanced analytical techniques are required. rsc.org Future efforts should focus on:

LC-MS/MS Method Development: Developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in various biological samples (e.g., plant extracts, plasma, tissues). biocrick.commdpi.com

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry for the structural elucidation of unknown metabolites of this compound formed in vivo or in vitro.

Advanced Detection Techniques: Exploring the potential of ultra-sensitive techniques like surface-enhanced Raman spectroscopy (SERS) or advanced ion mobility spectrometry (IMS) for the trace-level detection and imaging of this compound in complex systems. imspex.comspectroscopyonline.comwiley.com

Q & A

Q. How should researchers address discrepancies in this compound's reported solubility across studies?

- Methodological Answer : Standardize solubility measurements using the shake-flask method under controlled pH/temperature. Report results with Hansen solubility parameters and use molecular dynamics (MD) simulations to predict solvent interactions. Cross-validate with experimental data from ≥3 independent labs .

Q. What steps ensure transparency when reanalyzing conflicting datasets on this compound's metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.